2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate
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Overview
Description
2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate is a complex organic compound that features a combination of methoxy, nitrophenoxy, acetamido, imino, and fluorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate typically involves multiple steps:
Formation of the 2-nitrophenoxyacetamide intermediate: This can be achieved by reacting 2-nitrophenol with chloroacetyl chloride in the presence of a base such as triethylamine.
Condensation with 2-methoxy-4-formylphenyl 3-fluorobenzoate: The intermediate is then condensed with 2-methoxy-4-formylphenyl 3-fluorobenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy and nitrophenoxy groups can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzoate group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving oxidative stress or enzyme activity.
Mechanism of Action
The mechanism by which 2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate exerts its effects depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting or activating their activity.
Materials Science: The compound’s electronic properties may be exploited in the development of new materials with specific conductive or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl acetate
- 2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)propionamido]imino}methyl]phenyl benzoate
Uniqueness
2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate is unique due to the presence of the fluorobenzoate group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic or optical characteristics.
Properties
Molecular Formula |
C23H18FN3O7 |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C23H18FN3O7/c1-32-21-11-15(9-10-20(21)34-23(29)16-5-4-6-17(24)12-16)13-25-26-22(28)14-33-19-8-3-2-7-18(19)27(30)31/h2-13H,14H2,1H3,(H,26,28)/b25-13+ |
InChI Key |
GJOSXVHJHWTTNF-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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